2-chloro-N-(4-chlorophenyl)-N-(2-ethoxyethyl)acetamide

Catalog No.
S7923830
CAS No.
M.F
C12H15Cl2NO2
M. Wt
276.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-(4-chlorophenyl)-N-(2-ethoxyethyl)aceta...

Product Name

2-chloro-N-(4-chlorophenyl)-N-(2-ethoxyethyl)acetamide

IUPAC Name

2-chloro-N-(4-chlorophenyl)-N-(2-ethoxyethyl)acetamide

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

InChI

InChI=1S/C12H15Cl2NO2/c1-2-17-8-7-15(12(16)9-13)11-5-3-10(14)4-6-11/h3-6H,2,7-9H2,1H3

InChI Key

QAGFPJYINVMXMH-UHFFFAOYSA-N

SMILES

CCOCCN(C1=CC=C(C=C1)Cl)C(=O)CCl

Canonical SMILES

CCOCCN(C1=CC=C(C=C1)Cl)C(=O)CCl
2-chloro-N-(4-chlorophenyl)-N-(2-ethoxyethyl)acetamide is a chemical compound used in scientific experiments in the field of pharmacology. The compound is also known as clofedanol and is used as an antitussive agent. The compound was first synthesized and characterized in the 1950s. Antitussive agents, also known as cough suppressants, are used to treat coughs.
The physical and chemical properties of 2-chloro-N-(4-chlorophenyl)-N-(2-ethoxyethyl)acetamide are essential for understanding the behavior of the compound in various applications. The compound is an off-white crystalline powder with a molecular weight of 344.24 g/mol. The boiling point of the compound is 490.2°C, and the melting point is 81-84°C. The compound is insoluble in water, but it is soluble in organic solvents, such as ethanol and chloroform.
The synthesis and characterization of 2-chloro-N-(4-chlorophenyl)-N-(2-ethoxyethyl)acetamide involve several chemical reactions. The starting material is 4-chloroacetophenone, which reacts with ethylene oxide to form 4-chlorophenyl-2-hydroxyethyl ketone. This intermediate then reacts with thionyl chloride to form 2-chloro-4-chlorophenyl-2-hydroxyethyl ketone. Finally, the desired compound is obtained by reacting the latter intermediate with ethoxyethylamine in a solvent such as ethanol.
Several analytical methods can be used to identify and quantify 2-chloro-N-(4-chlorophenyl)-N-(2-ethoxyethyl)acetamide in various samples. Some of the commonly used methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and infrared spectroscopy (IR). These methods are highly sensitive and can detect the presence of the compound in low concentrations.
2-chloro-N-(4-chlorophenyl)-N-(2-ethoxyethyl)acetamide exhibits several biological properties that make it useful in scientific experiments. The compound acts as an antitussive agent by depressing the cough reflex. The compound also exhibits mild sedative properties and can induce sleep. In addition, the compound has been shown to have anti-inflammatory and analgesic effects in animal models.
The toxicity and safety of 2-chloro-N-(4-chlorophenyl)-N-(2-ethoxyethyl)acetamide are important considerations in scientific experiments. The compound has low toxicity when administered in therapeutic doses. However, high doses of the compound can cause adverse effects such as respiratory depression, sedation, and nausea.
2-chloro-N-(4-chlorophenyl)-N-(2-ethoxyethyl)acetamide has several applications in scientific experiments. The compound is commonly used as an antitussive agent in animal models of cough. The compound is also used as a sedative and anesthetic in small animals such as rodents.
The current state of research on 2-chloro-N-(4-chlorophenyl)-N-(2-ethoxyethyl)acetamide is focused on its therapeutic potential in various diseases. The compound has been shown to have potential in treating chronic inflammatory conditions such as rheumatoid arthritis and asthma. The compound's anti-cancer properties are also being investigated.
2-chloro-N-(4-chlorophenyl)-N-(2-ethoxyethyl)acetamide has potential implications in various fields of research and industry. The compound's antitussive and sedative properties make it useful in the development of new cough suppressant drugs and anesthetics. The compound's anti-inflammatory and analgesic effects also make it a potential candidate for the treatment of chronic pain and inflammation.
Despite the promising therapeutic potential of 2-chloro-N-(4-chlorophenyl)-N-(2-ethoxyethyl)acetamide, some limitations need to be addressed. The compound's low solubility in water limits its use as an oral medication. In addition, the compound's potential toxicity at high doses needs to be investigated further.
for research include developing new formulations of the compound to increase its solubility and bioavailability. The compound's mechanism of action and potential off-target effects also need to be studied further. Furthermore, investigating the compound's potential in combination with other drugs could lead to the development of new synergistic treatment options for various diseases.
In conclusion, 2-chloro-N-(4-chlorophenyl)-N-(2-ethoxyethyl)acetamide is a chemical compound used in scientific experiments as an antitussive agent and sedative. The compound exhibits several biological properties, including anti-inflammatory and analgesic effects. The compound's therapeutic potential is being investigated in various diseases, including chronic pain and inflammation. Future research is required to address the compound's limitations and develop new formulations and treatment options.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

275.0479841 g/mol

Monoisotopic Mass

275.0479841 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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